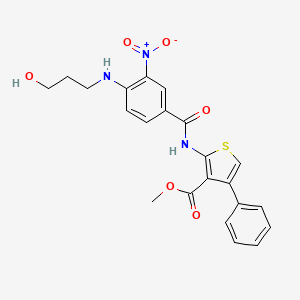

Methyl 2-(4-((3-hydroxypropyl)amino)-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Methyl 2-(4-((3-hydroxypropyl)amino)-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups such as an amide, nitro group, and a thiophene ring. While the specific compound is not directly mentioned in the provided papers, insights into its synthesis, structure, and reactivity can be inferred from related compounds and reactions described in the literature.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of C-C bonds, functional group transformations, and cyclization reactions. For example, the SRN1 reaction is used to link 2-hydroxybenzyl alcohols with 2-nitropropane anions, followed by catalytic hydrogenation to yield amines . Similarly, Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes can be transformed into various heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallographic methods, as seen in the determination of the crystal structure of a complex nitrophenyl cyclopentadiene derivative . Such studies provide valuable information about the arrangement of atoms, intramolecular interactions, and the overall geometry of the molecule, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, nitration reactions of methyl hydroxythiophene carboxylates lead to products that can undergo further chemical transformations . The presence of a nitro group and an amine in the compound of interest suggests that it may participate in similar reactions, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related molecules. For example, the solubility, melting point, and reactivity can be affected by the presence of electron-withdrawing or electron-donating groups, as well as the molecule's ability to form hydrogen bonds . The steric effects of substituents on the thiophene ring can also influence these properties, as seen in the synthesis and characterization of various substituted thiophenes .

Wissenschaftliche Forschungsanwendungen

Nitration and Derivatives Synthesis

Nitration processes involving thiophene carboxylates, such as those related to the chemical structure , have been studied for their potential to yield novel compounds. For instance, Barker et al. (2001) explored the nitration of methyl-3-hydroxythiophene-2-carboxylate, leading to products that facilitated the preparation of thieno[3,4-b][1,4]oxazine ring systems, demonstrating the compound's versatility in synthesizing novel heterocyclic structures Barker, J. M., Huddleston, P., Wood, M., & Burkitt, Simon A. (2001). Journal of Chemical Research.

Amino Acetate Functionalized Compounds

Research on amino acetate functionalized compounds, which share functional group similarities with the compound , highlighted their application in the development of anticancer drugs. Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes and evaluated their cytotoxicity against various human tumor cell lines, indicating potential medicinal applications Basu Baul, T. S., Basu, Smita, Vos, D., & Linden, A. (2009). Investigational New Drugs.

Catalysis and Asymmetric Synthesis

The use of derivatives of thiophene carboxylates in catalysis was explored by Ruiz-Olalla et al. (2015), who developed homochiral methyl 4-aminopyrrolidine-2-carboxylates through asymmetric cycloadditions. These compounds, akin to the one , were utilized in catalyzing asymmetric Michael additions of ketones to nitroalkenes, demonstrating the compound's utility in asymmetric synthesis Ruiz-Olalla, Andrea, Retamosa, M. G., & Cossío, F. (2015). The Journal of Organic Chemistry.

Polymer Synthesis and Characterization

The chemical structure's relevance extends to polymer science, where novel aromatic polyimides have been synthesized. Butt et al. (2005) synthesized new diamines and polymerized them with various dianhydrides, including structures related to the compound of interest, leading to polymers with desirable solubility and thermal properties Butt, M., Akhtar, Zareen, Zafar-uz-Zaman, M., & Munir, A. (2005). European Polymer Journal.

Optical Properties in Material Science

Research into the optical properties of materials also utilizes compounds similar to the one . Takagi et al. (2013) synthesized poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, revealing insights into the π-stacked interaction between oligothiophene chromophores and their impact on the optical properties of the polymers Takagi, Koji, Nobuke, Katsuya, Nishikawa, Yuma, & Yamakado, R. (2013). Polymer Journal.

Eigenschaften

IUPAC Name |

methyl 2-[[4-(3-hydroxypropylamino)-3-nitrobenzoyl]amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O6S/c1-31-22(28)19-16(14-6-3-2-4-7-14)13-32-21(19)24-20(27)15-8-9-17(23-10-5-11-26)18(12-15)25(29)30/h2-4,6-9,12-13,23,26H,5,10-11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRYOIZMASJWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)NCCCO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-((3-hydroxypropyl)amino)-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)

![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2517794.png)

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)

![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)

![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)